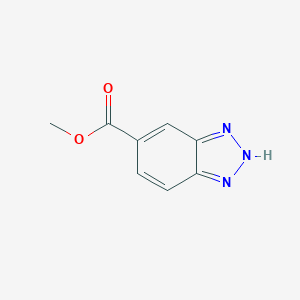

1H-1,2,3-ベンゾトリアゾール-5-カルボン酸メチル

概要

説明

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドは、FMRFアミドとしても知られており、軟体動物で最初に発見された神経ペプチドです。このペプチドは、フェニルアラニン、メチオニン、アルギニン、およびフェニルアラニンというアミノ酸で構成されており、C末端にアミド基を持っています。この化合物は、無脊椎動物における筋肉収縮や心拍数の調節など、さまざまな生理学的プロセスを調節する役割を果たすことで知られています .

科学的研究の応用

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドは、科学研究で幅広い応用範囲があります。

化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: 無脊椎動物における生理学的プロセスを調節する役割と、イオンチャネルとの相互作用について調査されています。

医学: 心拍数と筋肉収縮を調節する可能性のある治療的用途について探求されています。

作用機序

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドは、細胞表面の特定の受容体に結合することにより効果を発揮し、イオンチャネルの活性化につながります。特に、無脊椎動物のナトリウムチャネルを活性化させることができ、ナトリウムイオンの流入増加と、筋肉収縮などのそれに続く生理学的反応をもたらします。フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドの受容体への結合は、イオンチャネルを開き、ナトリウムイオンが細胞に流れ込むことを可能にする立体構造変化を引き起こします .

類似化合物の比較

類似化合物

フェニルアラニン-ロイシン-アルギニン-フェニルアラニン アミド: 類似の構造を持つが、アミノ酸配列が異なる別の神経ペプチド。

フェニルアラニン-メチオニン-アルギニン-ロイシン アミド: C末端のフェニルアラニンがロイシンに置き換わった変異体。

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アセテート: フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドの塩形態。

独自性

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドは、その特定の配列と、Gタンパク質共役受容体を介して作用する他の多くの神経ペプチドとは異なり、ナトリウムチャネルを直接活性化させる能力により、ユニークです。イオンチャネルのこの直接活性化は、イオンチャネルの機能と調節を研究するための貴重なツールになります .

準備方法

合成経路と反応条件

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された成長するペプチド鎖に、保護されたアミノ酸を順次付加することを可能にします。一般的な手順は以下の通りです。

最初のアミノ酸の結合: 樹脂へ。

脱保護: アミノ酸のN末端の。

カップリング: ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬を用いて、次の保護されたアミノ酸を結合。

繰り返し: 目的のペプチド配列が得られるまで、脱保護とカップリングの手順を繰り返す。

切断: 通常、トリフルオロ酢酸(TFA)を含む切断カクテルを使用して、樹脂からペプチドを切断し、側鎖保護基を除去。

工業生産方法

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドの工業生産は、実験室での合成と同様の原理に基づいていますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。このプロセスには以下が含まれます。

自動SPPS: 大規模ペプチド合成装置を使用。

精製: 高性能液体クロマトグラフィー(HPLC)を使用して粗ペプチドを精製。

凍結乾燥: 最終的な純粋なペプチド製品を得るために.

化学反応の分析

反応の種類

フェニルアラニン-メチオニン-アルギニン-フェニルアラニン アミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: メチオニン残基は、メチオニンスルホキシドまたはメチオニンスルホンに酸化される可能性があります。

還元: ジスルフィド結合が存在する場合は、遊離チオールに還元される可能性があります。

置換: アミノ酸残基は、ペプチド結合形成によって、他のアミノ酸に置換される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)または過ギ酸は、酸化反応に使用できます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。

置換: DCCまたはDICなどのカップリング試薬は、アミノ酸置換反応に使用されます。

主な生成物

酸化: メチオニン スルホキシドまたはメチオニンスルホン。

還元: ジスルフィド結合の還元による遊離チオール基。

置換: アミノ酸が置換された修飾ペプチド.

類似化合物との比較

Similar Compounds

Phe-Leu-Arg-Phe, amide: Another neuropeptide with similar structure but different amino acid sequence.

Phe-Met-Arg-Leu, amide: A variant with leucine instead of phenylalanine at the C-terminus.

Phe-Met-Arg-Phe, acetate: A salt form of Phe-Met-Arg-Phe, amide.

Uniqueness

Phe-Met-Arg-Phe, amide is unique due to its specific sequence and ability to activate sodium channels directly, unlike many other neuropeptides that act through G-protein coupled receptors. This direct activation of ion channels makes it a valuable tool for studying ion channel function and regulation .

特性

IUPAC Name |

methyl 2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMBQCILDZFYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423351 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113053-50-2 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B56065.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)